Amino-PEG12-Boc
Description
Contextualization within Polyethylene (B3416737) Glycol (PEG) Chemistry
Polyethylene glycol (PEG) and its derivatives are central to various biomedical and pharmaceutical applications due to their biocompatibility, solubility in water, and ability to reduce the immunogenicity of conjugated molecules. chempep.comnumberanalytics.comnih.gov
Historical Development of PEG Linkers in Bioconjugation and Materials Science
The journey of PEG in biological applications commenced in the 1970s, with initial research focused on conjugating PEG to proteins to prolong their circulation time in the body and decrease immune responses. chempep.com The 1990s marked a significant advancement with the development of monodisperse PEG linkers, which have a defined molecular weight and specific functional groups at their ends, allowing for more exact bioconjugation methods. chempep.com This evolution has established PEG linkers as indispensable tools in drug delivery, materials science, and chemical biology. chempep.com
Evolution of PEG Derivatives: From Simple to Heterobifunctional and Cleavable Architectures
The development of PEG derivatives has progressed from simple, monofunctional, or homobifunctional structures to more complex designs. chempep.comnih.gov Homobifunctional PEGs possess identical reactive groups at both ends of the polymer chain, making them suitable for applications like hydrogel formation. nih.gov In contrast, heterobifunctional PEGs, a more recent advancement, feature distinct reactive groups at each end. nih.govwikipedia.org This dual functionality allows for site-specific and controlled conjugation to different molecules or surfaces. nih.gov The evolution has also led to the creation of cleavable linkers, which can be broken under specific conditions, and branched architectures for more specialized applications. chempep.comacs.org
Role of PEG in Enhancing Solubility and Biocompatibility of Molecules
PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the physicochemical properties of therapeutic agents and other molecules. wikipedia.org The hydrophilic nature of the repeating ethylene (B1197577) oxide units in the PEG chain enhances the water solubility of hydrophobic molecules. chempep.comekb.eg This is particularly beneficial for drug delivery, as it can improve the administration and efficacy of poorly soluble drugs. Furthermore, the presence of a PEG chain can create a protective layer, shielding the conjugated molecule from the host's immune system and enzymatic degradation, thereby increasing its stability and circulation time in the body. ekb.egnih.govbiochempeg.com The biocompatible and non-toxic nature of PEG makes it a preferred choice for a wide range of biomedical applications. chempep.comnumberanalytics.com
Significance of Amino-PEG12-t-Butyl Ester as a Heterobifunctional Linker
Amino-PEG12-t-Butyl ester stands out as a heterobifunctional PEG linker due to its specific terminal functional groups. vulcanchem.comaxispharm.com This compound consists of a twelve-unit polyethylene glycol chain, providing a flexible and water-soluble spacer. vulcanchem.com
Dual Functionality: Amine and t-Butyl Ester Groups
The defining characteristic of Amino-PEG12-t-Butyl ester is the presence of two different reactive groups at its ends: a primary amine (-NH2) group and a t-butyl ester (-COOtBu) group. axispharm.combroadpharm.com The amine group is reactive towards functional groups such as carboxylic acids and activated NHS esters, allowing for the formation of stable amide bonds. broadpharm.comcreative-biolabs.com The t-butyl ester group, on the other hand, serves as a protected form of a carboxylic acid. vulcanchem.com This protecting group is stable under many reaction conditions but can be selectively removed, or deprotected, under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxylic acid. vulcanchem.combroadpharm.com
Scope of Academic Research on Amino-PEG12-t-Butyl Ester
Overview of Key Research Areas and Methodological Approaches
Academic research involving Amino-PEG12-t-butyl ester primarily revolves around its application as a linker and spacer in bioconjugation, drug delivery, and surface modification. axispharm.comaxispharm.com Key research areas include the development of antibody-drug conjugates (ADCs), the PEGylation of therapeutic agents, and the formation of nanoparticle and liposome (B1194612) formulations. vulcanchem.com
Methodologically, the use of Amino-PEG12-t-butyl ester often involves standard coupling chemistries. The primary amine group readily reacts with carboxylic acids, activated esters (like NHS esters), and carbonyls to form stable amide bonds. cd-bioparticles.netbroadpharm.com Following conjugation at the amine terminus, the t-butyl ester group can be selectively removed using acids such as trifluoroacetic acid (TFA) to reveal a carboxylic acid. nih.gov This newly exposed functional group is then available for further conjugation, allowing for the assembly of complex molecular architectures.
A significant area of investigation is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker connecting the two binding moieties is critical for the efficacy of the PROTAC, and PEG linkers like Amino-PEG12-t-butyl ester are frequently employed due to their ability to modulate solubility and optimize the spatial orientation of the two ends of the chimera. precisepeg.com Researchers often synthesize a library of PROTACs with varying linker lengths to identify the optimal distance for inducing protein degradation. precisepeg.com
The synthesis of this compound and related structures often employs methods that can tolerate various functional groups. researchgate.net Purification is typically achieved through chromatographic techniques, and the structure and purity are confirmed using analytical methods like HPLC, NMR spectroscopy, and mass spectrometry. vulcanchem.com
Contribution to Interdisciplinary Fields
The unique properties of Amino-PEG12-t-butyl ester have facilitated its use across several interdisciplinary fields, most notably in chemical biology, materials science, and medicinal chemistry.
Chemical Biology: In chemical biology, this compound is instrumental in the synthesis of molecular probes and bioconjugates to study biological processes. precisepeg.com For instance, it can be used to attach fluorescent dyes or affinity tags to proteins and peptides, enabling their visualization and isolation from complex biological mixtures. vulcanchem.com The PEG spacer helps to maintain the biological activity of the labeled biomolecule by minimizing steric hindrance and providing a soluble microenvironment. vulcanchem.comissuu.com
Materials Science: In materials science, Amino-PEG12-t-butyl ester is used to modify the surfaces of materials to enhance their biocompatibility and functionality. axispharm.com For example, it can be grafted onto the surface of nanoparticles to create a hydrophilic coating that prevents aggregation and reduces non-specific protein adsorption, a process known as PEGylation. vulcanchem.com This is particularly important for in vivo applications of nanomaterials, as it can prolong their circulation time and reduce clearance by the immune system. vulcanchem.com
Medicinal Chemistry: The most significant contributions of Amino-PEG12-t-butyl ester are arguably in medicinal chemistry, particularly in the design of advanced drug delivery systems. axispharm.com In the context of ADCs for cancer therapy, it acts as a linker between the targeting antibody and the cytotoxic payload. vulcanchem.com The PEG chain can improve the pharmacokinetic profile of the ADC. vulcanchem.com Research has also explored the use of structurally related tert-butyl ester prodrugs in cancer research, which have shown potential in suppressing the growth of cancer cells. vulcanchem.comnih.gov Furthermore, its incorporation into nanoparticle and liposome formulations helps to improve the solubility, stability, and targeting of encapsulated drugs. vulcanchem.com
Interactive Data Table: Applications of Amino-PEG12-t-Butyl Ester
| Research Area | Methodological Approach | Interdisciplinary Field | Specific Application |
| Antibody-Drug Conjugates (ADCs) | Amine-carboxyl coupling, deprotection of t-butyl ester | Medicinal Chemistry, Chemical Biology | Linker between antibody and cytotoxic drug for targeted cancer therapy. vulcanchem.com |
| PEGylation | Covalent attachment to therapeutic molecules | Medicinal Chemistry, Materials Science | Enhancing pharmacokinetic profiles of drugs, improving stability, and reducing immunogenicity. vulcanchem.comissuu.com |
| Nanoparticle/Liposome Formulation | Surface modification of drug delivery systems | Materials Science, Medicinal Chemistry | Improving solubility, stability, and targeting capabilities of nanoparticles and liposomes. vulcanchem.com |
| Protein and Peptide Modification | Site-specific conjugation | Chemical Biology | Increasing aqueous solubility and stability of biomolecules, reducing immunogenicity. vulcanchem.com |
| PROTACs | Synthesis of bifunctional molecules | Medicinal Chemistry, Chemical Biology | Linker for connecting a target protein binder and an E3 ligase ligand to induce protein degradation. precisepeg.com |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H63NO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29,32H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYCYKGEIYZQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H63NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Amino Peg12 T Butyl Ester
General Principles of PEG Synthesis
Polyethylene (B3416737) glycol (PEG) is a polyether polymer synthesized from the ring-opening polymerization of ethylene (B1197577) oxide. biochempeg.com The synthesis can be controlled to produce polymers of varying lengths and with different functional groups at their terminals, making PEG a versatile tool in biomedical and pharmaceutical research. biochempeg.comthermofisher.com
A critical distinction in PEG synthesis is between monodisperse and polydisperse products. broadpharm.com
Polydisperse PEGs are mixtures of polymer chains with a range of molecular weights, described by an average molecular weight. broadpharm.comaxispharm.com They are typically produced through the polymerization of ethylene oxide, which results in a Gaussian distribution of chain lengths. biochempeg.com This mixture is characterized by a polydispersity index (PDI), which is the ratio of the weight-average molecular weight to the number-average molecular weight. A PDI value greater than 1 indicates polydispersity.
Monodisperse PEGs , also known as discrete PEGs (dPEGs), are pure compounds consisting of molecules with a single, precise molecular weight and a defined chemical structure. broadpharm.comaxispharm.com Amino-PEG12-t-butyl ester is a monodisperse PEG, containing exactly 12 ethylene glycol units. These compounds have a PDI of 1.0. biochempeg.com The synthesis of monodisperse PEGs requires more controlled, stepwise methods rather than simple polymerization, often involving the sequential addition of PEG building blocks. axispharm.com
The uniformity of monodisperse PEGs offers significant advantages in applications where precision is critical, such as in the development of therapeutic drugs, as it ensures batch-to-batch consistency and a well-defined molecular structure. researchgate.net
Table 1: Comparison of Monodisperse and Polydisperse PEG
| Feature | Monodisperse PEG | Polydisperse PEG |
| Composition | Single, pure compound with a precise molecular weight. broadpharm.com | A polymer mixture with an average molecular weight. broadpharm.com |
| Polydispersity Index (PDI) | PDI = 1.0. biochempeg.com | PDI > 1.0. biochempeg.com |
| Synthesis | Requires exact control, often through stepwise addition of monomers. axispharm.com | Typically produced by ring-opening polymerization of ethylene oxide. biochempeg.com |
| Application Benefits | High purity, improved reproducibility, and precise control over linker length. researchgate.net | Lower cost, suitable for applications where a precise length is not critical. biochempeg.com |
Control over the length of the PEG chain is essential for fine-tuning the properties of the final molecule, such as its solubility and hydrodynamic volume. biochempeg.comnih.gov For monodisperse PEGs like the 12-unit chain in Amino-PEG12-t-butyl ester, synthesis involves a precise, stepwise addition of ethylene glycol units rather than a polymerization reaction.
The utility of PEG linkers is greatly expanded by introducing reactive functional groups at the polymer's terminals. biochempeg.com The synthesis can be designed to create:
Homobifunctional PEGs : These have the same functional group at both ends.
Heterobifunctional PEGs : These have different functional groups at each end, which is the case for Amino-PEG12-t-butyl ester. biochempeg.com
The ability to create heterobifunctional PEGs is crucial as it allows for sequential, controlled conjugation to two different molecules. The synthesis starts with a PEG diol (HO-PEG-OH), and the hydroxyl groups are then chemically modified to introduce the desired functionalities.
Strategies for Incorporating the Amino Group
Introducing a primary amine onto a PEG backbone is a common and critical step in producing versatile linkers. This can be achieved through several synthetic routes.
Direct amination involves the conversion of the terminal hydroxyl groups of a PEG chain directly into amino groups. One method involves a two-step process where the hydroxyl groups are first activated by converting them into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). google.com This activated intermediate is then reacted with ammonia via nucleophilic displacement to yield the amino-terminated PEG. google.com Catalytic systems have also been developed for the direct amination of alcohols. For example, supported nickel catalysts have been shown to be effective for the amination of PEG in the presence of ammonia. researchgate.net Another approach uses a copper catalyst in an aqueous medium to facilitate the amination of aryl halides, a method that could be adapted for PEG derivatives. galchimia.com
An alternative and often more controlled method involves synthesizing a PEG with a precursor functional group that can be cleanly converted to an amine in a subsequent step. This approach avoids the harsh conditions that can be associated with direct amination.
Common precursor strategies include:
Azide (B81097) Reduction : A terminal hydroxyl group can be converted to an azide (-N3) group, for example, through a mesylate intermediate followed by reaction with sodium azide. google.com The PEG-azide is then reduced to a PEG-amine using methods such as catalytic hydrogenation. google.com
Phthalimide Substitution : The Gabriel synthesis can be adapted for PEGs. This involves reacting a PEG with an activated hydroxyl group with potassium phthalimide. The resulting phthalimido-PEG is then treated with hydrazine to release the primary amine. nih.gov
Reductive Amination : A PEG-aldehyde can be used as a precursor. This aldehyde can react with an amine source, and the resulting imine is reduced in situ using a reducing agent like sodium cyanoborohydride to form the final amine. nih.gov
Strategies for Incorporating the t-Butyl Ester Group
The t-butyl ester group in Amino-PEG12-t-butyl ester serves as a protecting group for a carboxylic acid functionality. vectorlabs.com This group is stable under many reaction conditions but can be easily removed with acid to liberate the carboxylic acid for further conjugation. broadpharm.combroadpharm.com
The incorporation of the t-butyl ester is typically achieved by reacting a PEG molecule with a suitable reagent. For a heterobifunctional molecule like Amino-PEG12-t-butyl ester, the synthesis must be designed so that the two ends of the PEG chain can be modified independently. This often involves starting with a PEG that has two different, selectively addressable functional groups.
A common strategy would involve starting with a PEG that has an amino group (or a precursor like an azide) at one end and a hydroxyl group at the other (NH2-PEG-OH). The hydroxyl end can then be reacted with a molecule such as tert-butyl bromoacetate in the presence of a base. This reaction, a Williamson ether synthesis, forms an ether linkage and attaches the acetate (B1210297) moiety, resulting in the final t-butyl ester protected carboxyl group. The amino group on the other end would typically be protected during this step (e.g., as a Boc or Fmoc derivative) and deprotected at the end of the synthesis.
Esterification Reactions for t-Butyl Ester Formation
The formation of the t-butyl ester is a critical step in the synthesis of Amino-PEG12-t-Butyl Ester. This group serves as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions during subsequent synthetic steps. The esterification process must be efficient and compatible with the polyethylene glycol (PEG) backbone and the terminal functional group, which may be a protected amine at this stage.
Several methods are available for the formation of t-butyl esters. One common approach involves the reaction of a carboxylic acid with an excess of a t-butyl source in the presence of an acid catalyst. For instance, the reaction can be carried out using tert-butyl acetate and a strong acid like perchloric acid researchgate.net. Another method utilizes bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate, which has been shown to be effective for the direct conversion of acids to their t-butyl esters vectorlabs.com.
The table below summarizes some common esterification conditions for the formation of t-butyl esters.
| Catalyst/Reagent System | Substrate | Key Features |
| Perchloric Acid / tert-butyl acetate | Carboxylic Acids (e.g., L-pyroglutamic acid) | Stoichiometric acid is often required; reaction can be slow researchgate.netvectorlabs.com. |
| Bis(trifluoromethanesulfonyl)imide / tert-butyl acetate | Carboxylic Acids, Amino Acids | Catalytic amount of acid is sufficient; generally faster and higher yielding than the perchloric acid method vectorlabs.com. |
| Dichlorodiphenylmethane / SnCl₂ | t-Butyl Esters (for transesterification) | In situ generation of acid chloride followed by reaction with an alcohol broadpharm.com. |
| Silica Chloride | Carboxylic Acids / Alcohols or Esters | Efficient for both direct esterification and transesterification broadpharm.com. |
Utilization of tert-Butyl Acetate in Synthesis
tert-Butyl acetate plays a dual role in the synthesis of t-butyl esters, acting as both a reagent and a solvent. Its use is particularly advantageous as it can provide the necessary t-butyl group for the esterification while also serving as the reaction medium, which can simplify the reaction setup and workup procedures.
A notable example is the esterification of L-pyroglutamic acid, where it is treated with tert-butyl acetate in the presence of perchloric acid to yield the corresponding t-butyl ester researchgate.net. Similarly, the direct t-butylation of free amino acids has been successfully achieved using catalytic amounts of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate vectorlabs.com. This method is particularly relevant as it circumvents the need to pre-protect the amino group, streamlining the synthesis of amino-ester compounds. The reaction proceeds efficiently, often at room temperature, and provides the desired product in good yields rsc.org.
Orthogonal Protection Strategies during Synthesis
The synthesis of complex, multifunctional molecules like Amino-PEG12-t-Butyl Ester relies heavily on the use of protecting groups to temporarily mask reactive functional groups. An orthogonal protection strategy is paramount to ensure that specific protecting groups can be removed selectively without affecting others.
Importance of Selective Protecting Groups in Multifunctional Molecule Synthesis
Amino-PEG12-t-Butyl Ester is a heterobifunctional molecule, meaning it has two different reactive functional groups: a primary amine and a carboxylic acid (protected as a t-butyl ester). During synthesis and subsequent use in bioconjugation, it is often necessary to deprotect one group while the other remains protected. This selective deprotection allows for controlled, stepwise reactions.
An orthogonal protection strategy employs protecting groups that are removed under different chemical conditions google.com. For example, one group might be acid-labile while another is base-labile or removed by hydrogenolysis. This approach provides the synthetic flexibility needed to construct complex molecules and conjugate them in a specific order. Without such a strategy, it would be challenging to control the reactivity of the different functional groups, leading to a mixture of undesired products.
Compatibility of t-Butyl Ester Protection with Other Functional Groups
The t-butyl ester is a valuable protecting group due to its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. It is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation, making it compatible with many common protecting groups and reaction conditions used in organic synthesis nih.gov.
A widely used orthogonal protection scheme in peptide synthesis that illustrates this compatibility is the Fmoc/tBu strategy google.com. In this scheme, the alpha-amino group of an amino acid is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive side chains, including carboxylic acids, are protected with acid-labile groups like t-butyl esters. The Fmoc group can be removed with a base, typically piperidine, to allow for peptide chain elongation, while the t-butyl ester remains intact. The t-butyl ester is then removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA) vectorlabs.comgoogle.com.
This demonstrates the high degree of compatibility between the t-butyl ester and other functional groups, such as the amine group (which would be protected, for instance, with an Fmoc or Boc group during the synthesis of the PEG linker itself). The stability of the t-butyl ether protecting group to basic conditions, carbonyls, nitriles, and other esters further underscores the versatility of the t-butyl protecting group strategy in complex syntheses .
The following table outlines the stability of the t-butyl ester group in relation to other common protecting groups, highlighting its role in orthogonal synthesis schemes.
| Protecting Group | Removal Conditions | Compatibility with t-Butyl Ester |
| t-Butyl (tBu) Ester | Acidic (e.g., TFA) vectorlabs.comgoogle.com | - |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Basic (e.g., Piperidine) google.com | High |
| Benzyloxycarbonyl (Cbz or Z) | Hydrogenolysis, strong acid | Moderate (can be removed simultaneously with strong acid) |
| tert-Butoxycarbonyl (Boc) | Acidic (e.g., TFA) | Low (removed under the same conditions) |
| Benzyl (Bn) Ether | Hydrogenolysis, strong acid | Moderate (can be removed simultaneously with strong acid) |
Purification and Characterization Techniques in Synthesis Research
The successful synthesis of Amino-PEG12-t-Butyl Ester must be followed by rigorous purification and characterization to ensure the identity, purity, and integrity of the compound.
Purification: Due to the polar and flexible nature of the PEG chain, purification of PEGylated compounds can be challenging. A combination of chromatographic techniques is often employed.
Flash Chromatography: This is a common initial purification step to remove major impurities and unreacted starting materials. A silica gel stationary phase with a gradient of polar and non-polar solvents is typically used rsc.org.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the purification and analysis of PEGylated molecules.
Reversed-Phase HPLC (RP-HPLC): This is one of the most widely used techniques for purifying PEGylated compounds. It separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18 or C4) is used with a polar mobile phase, often a gradient of water and acetonitrile containing an acid modifier like trifluoroacetic acid (TFA) phenomenex.com.
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is effective in removing unreacted PEG and other low molecular weight impurities from the desired PEGylated product .
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This can be useful in separating the desired product from impurities that have different charge characteristics .
Characterization: Once purified, the structure and purity of Amino-PEG12-t-Butyl Ester are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure. The characteristic peaks of the PEG backbone (a broad signal around 3.5-3.7 ppm in ¹H NMR), the t-butyl group (a singlet around 1.4-1.5 ppm), and the protons adjacent to the amino and ester groups confirm the successful synthesis rsc.orggoogle.com.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Techniques like Electrospray Ionization (ESI-MS) are well-suited for analyzing polar and high molecular weight molecules like PEG derivatives. The observed molecular weight should correspond to the calculated molecular weight of Amino-PEG12-t-Butyl Ester enovatia.com. The characteristic repeating unit of ethylene glycol (44 Da) can also be observed in the mass spectrum of PEGylated compounds ingenieria-analitica.com.
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final compound. A single, sharp peak on the chromatogram is indicative of a pure substance .
The table below summarizes the key purification and characterization techniques.
| Technique | Purpose | Key Information Obtained |
| Flash Chromatography | Initial Purification | Removal of major impurities and unreacted reagents rsc.org. |
| Reversed-Phase HPLC (RP-HPLC) | High-Resolution Purification & Purity Analysis | Separation based on hydrophobicity; provides high purity product and purity assessment phenomenex.com. |
| Size Exclusion Chromatography (SEC) | Purification | Separation based on size; removal of aggregates and low molecular weight impurities . |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Confirmation of the chemical structure and functional groups rsc.orggoogle.com. |
| Mass Spectrometry (MS) | Molecular Weight Determination | Confirmation of the molecular mass of the compound enovatia.comingenieria-analitica.com. |
Reactivity and Chemical Transformations of Amino Peg12 T Butyl Ester
Reactivity of the Amino Group
The primary amine (-NH2) group of Amino-PEG12-t-butyl ester is a versatile nucleophile that readily participates in various conjugation reactions. broadpharm.comcd-bioparticles.netdcchemicals.com Its reactivity is central to the molecule's utility in attaching the PEG linker to other molecules of interest.
The amino group of Amino-PEG12-t-butyl ester is highly reactive towards acylation and alkylation agents. Acylation involves the formation of an amide bond, which is a common strategy for linking the PEG chain to proteins, peptides, or other molecules containing carboxylic acids or their activated derivatives. Alkylation reactions, while also possible, are generally less common for this specific reagent in bioconjugation contexts compared to acylation. The primary amine can also react with aldehydes and ketones in reductive amination procedures to form a stable secondary amine linkage. medchemexpress.com
A frequent application of Amino-PEG12-t-butyl ester involves its reaction with carboxylic acids to form stable amide bonds. creative-biolabs.com This reaction typically requires the use of coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), to activate the carboxylic acid. cd-bioparticles.netmedchemexpress.com
The amino group also reacts efficiently with activated esters, such as N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. medkoo.comaxispharm.com These reactions are widely used for protein and peptide labeling due to their high efficiency and the stability of the resulting amide bond. axispharm.com The reaction with NHS esters is particularly common in bioconjugation and proceeds readily at neutral to slightly basic pH (pH 7-9) in aqueous buffers. axispharm.compolyethyleneglycolpeg.com
Table 1: Reactivity of the Amino Group with Carboxylic Acids and Activated Esters
| Reactant | Coupling Conditions | Product |
| Carboxylic Acid | EDC/NHS or HATU | Amide Bond |
| NHS Ester | pH 7-9 buffer | Amide Bond |
| PFP Ester | Amine-reactive conditions | Amide Bond |
Data sourced from multiple reputable chemical suppliers and bioconjugation literature. cd-bioparticles.netmedchemexpress.comaxispharm.com
The primary amine of Amino-PEG12-t-butyl ester can react with carbonyl compounds, specifically aldehydes and ketones, to form an imine intermediate. broadpharm.comdcchemicals.com This imine can then be reduced through a process called reductive amination to form a stable secondary amine bond. medchemexpress.com This two-step process provides another avenue for conjugating the PEG linker to molecules containing aldehyde or ketone functionalities.
The formation of a stable amide bond is a key outcome of the reactions between the amino group of Amino-PEG12-t-butyl ester and carboxylic acids or their activated forms. cd-bioparticles.netmedchemexpress.combroadpharm.com This covalent linkage is robust and resistant to hydrolysis under physiological conditions, ensuring the integrity of the resulting conjugate in biological applications. The efficiency of amide bond formation is a primary reason for the widespread use of this linker in creating long-lasting bioconjugates. medchemexpress.com
Selective Deprotection of the t-Butyl Ester Group
A crucial feature of Amino-PEG12-t-butyl ester is the presence of the t-butyl ester protecting group on the carboxyl terminus. This group is stable under the conditions used for amine conjugation but can be selectively removed to expose a free carboxylic acid. vulcanchem.comaxispharm.com
The t-butyl ester group is labile under acidic conditions. broadpharm.com It can be efficiently cleaved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). biochempeg.comchempep.com The mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutylene (B52900), a volatile gas, to yield the free carboxylic acid. This deprotection is typically clean and high-yielding. organic-chemistry.org The use of milder acidic conditions, such as aqueous phosphoric acid or zinc bromide in dichloromethane, has also been reported for the selective deprotection of t-butyl esters in the presence of other acid-sensitive groups. organic-chemistry.orgresearchgate.net This selective deprotection allows for a sequential reaction strategy, where the amino group is reacted first, followed by the deprotection and subsequent reaction of the newly formed carboxylic acid. vulcanchem.com
Table 2: Conditions for t-Butyl Ester Deprotection
| Reagent | Conditions | Outcome |
| Trifluoroacetic Acid (TFA) | Typically in DCM | Efficient cleavage to carboxylic acid |
| Aqueous Phosphoric Acid | Mild acidic conditions | Selective deprotection |
| Zinc Bromide (ZnBr2) | In DCM | Chemoselective hydrolysis |
Data compiled from organic chemistry literature and technical datasheets. chempep.comorganic-chemistry.orgresearchgate.net
Orthogonality of t-Butyl Ester Deprotection
In the realm of complex molecule synthesis, particularly in peptide and bioconjugate chemistry, the principle of orthogonal protection is paramount. This strategy allows for the selective removal of one type of protecting group in the presence of others, enabling precise, stepwise modifications of a molecule. The t-butyl ester group of Amino-PEG12-t-Butyl ester exemplifies this principle, offering a selectively cleavable moiety under specific acidic conditions that leave other common protecting groups intact.
The most prevalent method for the deprotection of the t-butyl ester is the use of strong acids, with trifluoroacetic acid (TFA) being a common reagent. vulcanchem.com This process generates a free carboxylic acid, which can then participate in subsequent coupling reactions. The key to its orthogonality lies in the differential acid lability of various protecting groups. For instance, the widely used fluorenylmethyloxycarbonyl (Fmoc) group, which protects amines, is labile to basic conditions (e.g., piperidine) and stable to the acidic conditions used for t-butyl ester cleavage. iris-biotech.de This Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS). iris-biotech.denih.gov
Conversely, the tert-butoxycarbonyl (Boc) group, another common amine protecting group, is also acid-labile. However, conditions can often be fine-tuned to achieve selective deprotection. While both t-butyl esters and Boc groups are cleaved by strong acids like TFA, it is possible to selectively remove the Boc group in the presence of a t-butyl ester using specific reagents and conditions. For example, using methanesulfonic acid in a mixture of tert-butyl acetate (B1210297) and dichloromethane has been shown to selectively deprotect the N-urethane Boc group while leaving the t-butyl ester intact. researchgate.net Another approach involves using 4M HCl in anhydrous dioxane, which has demonstrated superior selectivity for deprotecting Nα-Boc groups in the presence of t-butyl esters. researchgate.net
The table below summarizes the orthogonality of t-butyl ester deprotection with respect to other common protecting groups.
| Protecting Group | Typical Cleavage Reagent | Stability to t-Butyl Ester Deprotection (e.g., TFA) | Orthogonal |
|---|---|---|---|
| Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine (Base) | Stable | Yes |
| Boc (tert-Butoxycarbonyl) | TFA (Acid) | Labile | No (but selective conditions exist) |
| Cbz (Carboxybenzyl) | H₂/Pd (Hydrogenolysis) | Stable | Yes |
| Trt (Trityl) | Mild Acid (e.g., 1% TFA) | Labile | No (but selective conditions exist) |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Stable | Yes |
Control of Selectivity in Complex Molecular Architectures
The ability to control the selectivity of deprotection is crucial when dealing with complex molecules that possess multiple functional groups. In the context of Amino-PEG12-t-Butyl ester, this typically involves the selective deprotection of the t-butyl ester without affecting other acid-sensitive groups that may be present in the molecule to which it is conjugated.
Lewis acids have emerged as valuable tools for achieving chemoselective hydrolysis of t-butyl esters. For example, zinc bromide (ZnBr₂) in dichloromethane (DCM) has been explored for the deprotection of t-butyl esters. manchester.ac.uknih.govacs.org While this method can be effective, it has been noted that N-Boc and N-trityl groups can also be labile under these conditions. manchester.ac.ukacs.org However, certain amine protecting groups, such as the PhF (phenylfluorenyl) group, have been shown to be compatible with these Lewis acid deprotection conditions. manchester.ac.uknih.gov
Another approach to selective t-butyl ester deprotection involves the use of cerium(III) chloride (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in refluxing acetonitrile. organic-chemistry.org This system has been shown to selectively cleave t-butyl esters in the presence of N-Boc protecting groups, a reversal of the usual selectivity observed under standard acidic conditions. organic-chemistry.org The success of this method relies on the pre-formation of a cerium complex. organic-chemistry.org
Furthermore, ytterbium triflate (Yb(OTf)₃) has been demonstrated as a mild and efficient catalyst for the selective cleavage of t-butyl esters in nitromethane. niscpr.res.in This method is notable for its selectivity, leaving other ester groups unaffected. niscpr.res.in However, its application to amino acid derivatives can be challenging, as the free amino group generated upon deprotection can inactivate the catalyst. niscpr.res.in
The choice of deprotection strategy is therefore highly dependent on the specific molecular architecture and the other protecting groups present. Careful consideration of the reaction conditions is necessary to achieve the desired selective transformation.
Sequential and Orthogonal Derivatization Strategies
The bifunctional nature of Amino-PEG12-t-Butyl ester, possessing a primary amine and a protected carboxylic acid, makes it an ideal linker for sequential and orthogonal derivatization. This allows for the stepwise construction of complex bioconjugates with a high degree of control.
Stepwise Functionalization via Differential Reactivity
The differential reactivity of the amine and the protected carboxylate is the cornerstone of stepwise functionalization. The primary amine group is nucleophilic and can readily react with various electrophilic functional groups. vulcanchem.combroadpharm.comcd-bioparticles.net Common reactions include:
Amide bond formation: Reaction with activated carboxylic acids (e.g., NHS esters) or using standard peptide coupling reagents. vulcanchem.commdpi.com
Urea formation: Reaction with isocyanates.
Reductive amination: Reaction with aldehydes or ketones followed by reduction. mdpi.com
This allows for the initial conjugation of Amino-PEG12-t-Butyl ester to a target molecule through its amine terminus. Once this first conjugation is complete, the t-butyl ester protecting group can be removed under acidic conditions to reveal the carboxylic acid. This newly deprotected carboxyl group can then be activated and reacted with a second molecule containing a nucleophilic group, such as an amine, to form a second conjugate. This stepwise approach is fundamental in creating well-defined, heterobifunctional constructs. google.com
The table below illustrates a typical stepwise functionalization strategy.
| Step | Reaction | Functional Group on Amino-PEG12-t-Butyl Ester Involved | Result |
|---|---|---|---|
| 1 | Conjugation to Molecule A (e.g., containing an activated ester) | Primary Amine | Molecule A-NH-PEG12-COOtBu |
| 2 | Deprotection | t-Butyl Ester | Molecule A-NH-PEG12-COOH |
| 3 | Conjugation to Molecule B (e.g., containing an amine) | Carboxylic Acid | Molecule A-NH-PEG12-CO-NH-Molecule B |
Synthetic Pathways for Bifunctional Conjugates
The synthesis of bifunctional conjugates using Amino-PEG12-t-Butyl ester allows for the linking of two different molecular entities, such as a targeting ligand and a therapeutic agent, or a diagnostic probe and a carrier molecule. google.com.pg The synthetic pathway generally follows the stepwise functionalization described above.
For instance, a common strategy involves first attaching a targeting moiety, such as a peptide or antibody fragment, to the amine terminus of the PEG linker. This is often achieved by reacting the amine of the PEG linker with an activated carboxyl group on the targeting molecule. Following purification, the t-butyl ester is deprotected to yield a free carboxylic acid. This acid can then be activated (e.g., as an NHS ester) and reacted with an amine-containing therapeutic or diagnostic agent.
The modular nature of this approach, facilitated by the orthogonal protecting groups of the PEG linker, allows for the creation of a wide variety of bifunctional conjugates. nih.gov The PEG chain itself imparts beneficial properties, such as increased aqueous solubility and reduced immunogenicity of the final conjugate. vulcanchem.com
A key consideration in these synthetic pathways is the purification at each step to ensure the homogeneity of the final product. epo.org Chromatographic techniques are often employed to separate the desired product from unreacted starting materials and side products.
Applications of Amino Peg12 T Butyl Ester in Bioconjugation and Chemical Biology Research
Bioconjugation Methodologies utilizing Amino-PEG12-t-Butyl Ester
Amino-PEG12-t-butyl ester is a heterobifunctional linker molecule that has found significant utility in the fields of bioconjugation and chemical biology research. vulcanchem.combroadpharm.comconju-probe.comcd-bioparticles.net Its structure, featuring a primary amine group at one end and a t-butyl protected carboxyl group at the other, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent attachment to a variety of biomolecules. broadpharm.comcd-bioparticles.net
General Principles of PEGylation in Bioconjugation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, and other biopharmaceuticals. interchim.comeuropeanpharmaceuticalreview.com This modification is a widely adopted strategy to enhance the physicochemical and pharmacological properties of the conjugated molecule. europeanpharmaceuticalreview.comcreativepegworks.com The hydrophilic and flexible nature of the PEG chain imparts several advantageous characteristics to the resulting conjugate. interchim.combiosynth.com
Key benefits of PEGylation include:
Increased Solubility: The hydrophilic PEG chains can significantly improve the solubility of hydrophobic molecules in aqueous solutions, which is crucial for drug delivery and formulation. interchim.combiosynth.com
Enhanced Stability: PEGylation can protect biomolecules from proteolytic degradation, thereby increasing their stability. creativepegworks.comlookchem.com
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins, reducing their recognition by the immune system and thus lowering the risk of an immune response. europeanpharmaceuticalreview.comcreativepegworks.com
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugated molecule, PEGylation can prolong its circulation time in the bloodstream by reducing renal clearance. europeanpharmaceuticalreview.comcreativepegworks.com This often leads to a more sustained therapeutic effect. biosynth.com
Steric Hindrance: The flexible PEG chain creates a "stealth" effect, providing a protective layer that can prevent non-specific interactions with other molecules and surfaces. biosynth.comnih.gov
The process of PEGylation involves the reaction of a functionalized PEG derivative, such as Amino-PEG12-t-butyl ester, with a specific functional group on the target biomolecule. interchim.com The choice of PEG reagent and reaction conditions can be tailored to control the extent and location of PEG attachment. researchgate.net
Covalent Attachment to Biologically Active Molecules
The bifunctional nature of Amino-PEG12-t-butyl ester makes it a versatile tool for the covalent modification of biologically active molecules. vulcanchem.com The primary amine (–NH2) group is reactive towards various functional groups, including carboxylic acids and their activated esters (like N-hydroxysuccinimide esters), as well as aldehydes and ketones. broadpharm.comcd-bioparticles.net This allows for the formation of stable amide or other covalent bonds, linking the PEG chain to the target molecule. vulcanchem.com
Conversely, the t-butyl ester group at the other end of the molecule serves as a protecting group for a carboxylic acid. broadpharm.com This protection is stable under many reaction conditions used for the amine coupling but can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal a free carboxylic acid. vulcanchem.combroadpharm.combroadpharm.com This newly exposed functional group can then be used for subsequent conjugation steps, enabling the creation of more complex bioconjugates. vulcanchem.com
The modification of peptides and proteins is a primary application of Amino-PEG12-t-butyl ester. vulcanchem.combroadpharm.com PEGylating these biomolecules can address challenges such as poor solubility, instability, and rapid in vivo clearance, thereby enhancing their therapeutic potential. creativepegworks.comlookchem.com
The attachment of PEG chains to proteins can be either non-site-specific or site-specific. europeanpharmaceuticalreview.com
Non-Site-Specific PEGylation: This approach, often referred to as "first-generation" PEGylation, typically targets the most accessible and reactive amino acid residues on the protein surface, such as the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. europeanpharmaceuticalreview.comnih.gov While convenient, this method often results in a heterogeneous mixture of PEGylated proteins, with varying numbers of PEG chains attached at different locations. nih.gov These different "PEGamers" can exhibit different biological activities and stabilities. researchgate.netnih.gov
Site-Specific PEGylation: To overcome the heterogeneity of non-specific methods, "second-generation" or site-specific PEGylation strategies have been developed. europeanpharmaceuticalreview.com These methods aim to attach a single PEG chain at a predetermined location on the protein. This can be achieved by targeting unique functional groups, such as the thiol group of a cysteine residue, or by exploiting differences in the reactivity of amino groups. nih.govbiopharminternational.com For example, by controlling the pH of the reaction, it is possible to preferentially target the N-terminal α-amino group over the ε-amino groups of lysine residues due to their different pKa values. nih.govbiopharminternational.com Site-specific PEGylation leads to a more homogeneous and well-defined product with potentially improved therapeutic properties. europeanpharmaceuticalreview.com Other advanced methods include the incorporation of unnatural amino acids with unique reactive handles for PEGylation. nih.gov
The primary amine group of Amino-PEG12-t-butyl ester can react with the primary amines present on peptides and proteins. thermofisher.com These include the α-amino group at the N-terminus of the polypeptide chain and the ε-amino group in the side chain of lysine residues. thermofisher.com
The reaction with these amino groups is commonly achieved using activated esters, such as N-hydroxysuccinimide (NHS) esters, which react under mild, slightly alkaline conditions to form stable amide bonds. biopharminternational.comthermofisher.com While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic residues like histidine, serine, threonine, and tyrosine, which can lead to a mixture of products. nih.gov
The selectivity of the PEGylation reaction can be influenced by the pH. The pKa of the N-terminal α-amino group is generally lower (around 7.8) than that of the ε-amino group of lysine (around 10.1). researchgate.netnih.gov By performing the reaction at a pH below 8, it is possible to achieve a higher degree of selectivity for the N-terminus, as the lysine amino groups will be predominantly protonated and less reactive. nih.govbiopharminternational.com Ketenes have also been shown to provide high N-terminal selectivity in peptide and protein modification. nih.gov
Table 1: Comparison of pKa Values for N-terminal and Lysine Amino Groups
| Amino Group | Typical pKa | Reactivity at pH < 8 |
|---|---|---|
| N-terminal α-amino | ~7.8 | More reactive |
| Lysine ε-amino | ~10.1 | Less reactive (protonated) |
The covalent attachment of PEG chains, facilitated by linkers like Amino-PEG12-t-butyl ester, can have a significant impact on the stability and activity of proteins. interchim.comlookchem.com
Stability: PEGylation generally enhances the stability of proteins. creativepegworks.com The hydrophilic PEG chain can increase the solubility of the protein and reduce its propensity to aggregate. researchgate.netnih.gov It can also provide a protective layer that shields the protein from proteolytic enzymes, thereby increasing its half-life. europeanpharmaceuticalreview.com
Table 2: General Effects of PEGylation on Protein Properties
| Property | General Impact of PEGylation |
|---|---|
| Solubility | Increased |
| Stability (proteolytic resistance) | Increased |
| Immunogenicity | Decreased |
| Circulation Half-life | Increased |
| Biological Activity | Can be retained or decreased depending on the site of attachment |
Oligonucleotides
The modification of oligonucleotides with PEG linkers like Amino-PEG12-t-butyl ester is a key strategy in therapeutic and diagnostic applications. The primary amine of the PEG linker can be reacted with various functional groups on an oligonucleotide, while the protected carboxyl end allows for subsequent conjugation to other molecules such as peptides, proteins, or labels. broadpharm.com This PEGylation can enhance the nuclease resistance, improve the pharmacokinetic profile, and facilitate the targeted delivery of the oligonucleotide.
Small Molecules
Amino-PEG12-t-butyl ester is frequently used to modify small molecule drugs. broadpharm.com The amine group can be conjugated to a carboxylic acid or other reactive functional group on the small molecule. broadpharm.com This PEGylation can increase the aqueous solubility of hydrophobic drugs, prolong their circulation time, and reduce off-target toxicity. axispharm.com The t-butyl ester provides a protected handle for further modifications or for creating prodrugs that release the active small molecule under specific conditions. broadpharm.comaxispharm.com
Nanoparticles and Liposomes
The surface modification of nanoparticles and liposomes with PEG chains, a process known as PEGylation, is a widely adopted strategy to improve their therapeutic efficacy. nih.gov Amino-PEG12-t-butyl ester can be incorporated into these delivery systems, with the PEG chain forming a hydrophilic shield on the surface. vulcanchem.comnih.gov This shield reduces opsonization and clearance by the reticuloendothelial system, thereby prolonging their circulation time in the bloodstream. vulcanchem.comnih.gov The terminal amine or the deprotected carboxyl group can be used to attach targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues. vulcanchem.comaxispharm.com
Strategies for Controlled Release and Targeting
The design of linkers is crucial for the controlled release of therapeutic agents. Amino-PEG12-t-butyl ester can be incorporated into linkers that are designed to be stable in circulation but cleave under specific conditions found at the target site, such as the low pH of the tumor microenvironment or the presence of specific enzymes like cathepsins in lysosomes. creative-biolabs.com The t-butyl ester group, for instance, can be cleaved under acidic conditions to reveal a carboxylic acid, which can trigger a release mechanism or enable further reactions. vulcanchem.com This strategy allows for the targeted delivery and release of a cytotoxic payload, minimizing systemic toxicity. creative-biolabs.com
Research on Drug Conjugation and Delivery Systems
Amino-PEG12-t-butyl ester plays a significant role in the development of advanced drug delivery systems, particularly in the fields of antibody-drug conjugates and improving the pharmacokinetic properties of therapeutics. invivochem.commedkoo.com
Antibody-Drug Conjugates (ADCs) and Linker Design
Antibody-drug conjugates (ADCs) combine the targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. researchgate.net The linker that connects the antibody to the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. Amino-PEG12-t-butyl ester is a valuable building block for constructing these linkers. vulcanchem.com
The PEG spacer in Amino-PEG12-t-butyl ester enhances the solubility and stability of the ADC. vulcanchem.comcreative-biolabs.com The bifunctional nature of the molecule allows for its incorporation into complex linker structures. For example, the amine group can be reacted with a functional group on the drug, and after deprotection of the t-butyl ester, the resulting carboxylic acid can be coupled to the antibody. researchgate.net This modular approach allows for the precise design of linkers with desired properties, such as cleavability or non-cleavability, to control the release of the cytotoxic payload. creative-biolabs.comcreative-biolabs.com
Table 1: Research Findings on Amino-PEG12-t-Butyl Ester in ADC Linker Design
| Research Finding | Significance |
| In the synthesis of a next-generation maleimide (B117702) (NGM) ADC, Amino-PEG12-t-butyl ester was used to couple a dithiomaleimide moiety to the cytotoxic agent MMAE. researchgate.net | This demonstrates the utility of the compound in creating stable and functional linkers for ADCs. researchgate.net |
| The resulting NGM-MMAE conjugate was successfully attached to the antibody trastuzumab with a high drug-to-antibody ratio (DAR) of 3.89. researchgate.net | This highlights the efficiency of the conjugation chemistry enabled by the linker. researchgate.net |
| The final ADC retained its binding affinity to its target, confirming that the linker and conjugation process did not compromise the antibody's function. researchgate.net | This is a critical requirement for the successful development of an ADC. researchgate.net |
Improvement of Pharmacokinetic Properties of Therapeutics
PEGylation, the process of attaching PEG chains to therapeutic molecules, is a well-established strategy to improve their pharmacokinetic properties. vulcanchem.comnih.gov Amino-PEG12-t-butyl ester is a reagent used for the PEGylation of various therapeutics, including proteins, peptides, and small molecules. broadpharm.commedkoo.com
The attachment of the hydrophilic PEG chain increases the hydrodynamic radius of the therapeutic, which reduces its renal clearance and prolongs its circulation half-life. vulcanchem.comnih.gov PEGylation can also shield the therapeutic from proteolytic degradation and reduce its immunogenicity. vulcanchem.com The bifunctional nature of Amino-PEG12-t-butyl ester allows for site-specific PEGylation, which can help to preserve the biological activity of the therapeutic molecule. vulcanchem.com
Table 2: Impact of PEGylation on Pharmacokinetic Properties
| Therapeutic Modality | Effect of PEGylation | Supporting Rationale |
| Proteins and Peptides | Increased circulation time, reduced immunogenicity, enhanced stability. vulcanchem.com | The PEG chain provides a protective hydrophilic layer, shielding the biomolecule from enzymatic degradation and recognition by the immune system. vulcanchem.com |
| Small Molecules | Improved aqueous solubility, prolonged half-life, potential for controlled release. axispharm.com | PEGylation can overcome poor solubility of hydrophobic drugs and the linker can be designed for release at the target site. axispharm.comcreative-biolabs.com |
| Nanoparticles/Liposomes | Extended circulation, reduced uptake by the reticuloendothelial system (RES). vulcanchem.comnih.gov | The hydrophilic PEG coating creates a "stealth" effect, preventing opsonization and clearance by phagocytic cells. vulcanchem.comnih.gov |
Reduction of Immunogenicity and Antigenicity of Biologics
The conjugation of polyethylene glycol (PEG) to therapeutic proteins and peptides, a process known as PEGylation, is a widely adopted strategy to reduce the immunogenicity and antigenicity of biologic drugs. researchgate.netfrontiersin.org Amino-PEG12-t-Butyl ester serves as a valuable heterobifunctional linker in this process. biosynth.com The attachment of the flexible, hydrophilic 12-unit PEG chain to a biologic molecule creates a "shield" around it. frontiersin.org This steric hindrance masks the antigenic epitopes on the surface of the biologic, thereby diminishing its recognition by the host's immune system. researchgate.net
This shielding effect leads to several key benefits for therapeutic biologics:
Decreased Immunogenicity: By sterically blocking surface antigens, the PEG chain reduces the likelihood of an immune response, including the production of anti-drug antibodies (ADAs). researchgate.netvulcanchem.compolyethyleneglycolpeg.com
Reduced Antigenicity: The molecule's ability to be recognized by pre-existing antibodies is lowered. researchgate.net
Enhanced In Vivo Stability: The PEG shield also offers protection against enzymatic degradation, further contributing to the molecule's stability in biological systems. researchgate.netpolyethyleneglycolpeg.com
Improved Pharmacokinetic Profile: Reduced immunogenicity and protection from proteolysis contribute to an extended circulation half-life. researchgate.net
Research has consistently shown that PEGylation can convert a potentially immunogenic protein or peptide into a tolerogenic one, capable of inducing antigen-specific immune tolerance. frontiersin.org The covalent attachment of PEG chains increases the hydrodynamic volume of the biomolecule, which not only helps in evading the immune system but also reduces renal clearance, prolonging its therapeutic effect. researchgate.netissuu.com
Table 1: Effects of PEGylation on Biologic Immunogenicity
| Feature | Impact of PEGylation | Mechanism | Research Finding Reference |
|---|---|---|---|
| Immunogenicity | Reduced | Steric shielding of antigenic epitopes | researchgate.netvulcanchem.compolyethyleneglycolpeg.com |
| Antigenicity | Reduced | Masking of molecular surface from antibodies | researchgate.net |
| Proteolytic Degradation | Decreased | Steric hindrance of protease access | researchgate.netpolyethyleneglycolpeg.com |
| Circulation Half-Life | Increased | Increased hydrodynamic size reduces renal clearance | researchgate.netissuu.com |
| Solubility | Increased | Hydrophilic nature of the PEG chain | polyethyleneglycolpeg.comaxispharm.com |
Research on Diagnostic Imaging Agents
Amino-PEG12-t-Butyl ester is a critical component in the development of advanced diagnostic imaging agents. vulcanchem.comlookchem.com Its utility stems from its heterobifunctional structure, which features a primary amine group and a t-butyl protected carboxyl group, separated by a discrete-length PEG spacer. broadpharm.comcd-bioparticles.net This architecture allows for the sequential and controlled conjugation of imaging moieties, such as fluorescent dyes or radioisotopes, to targeting ligands or nanoparticles. vulcanchem.com
The development of targeted and effective contrast agents is a major focus in diagnostic imaging. Amino-PEG12-t-Butyl ester facilitates the creation of PEGylated contrast agents through its versatile conjugation chemistry. lookchem.com The terminal amine group can readily react with activated carboxylic acids (e.g., NHS esters) on an imaging molecule, while the t-butyl protected carboxyl end can be deprotected under acidic conditions to allow for subsequent coupling to a targeting molecule (e.g., an antibody or peptide). broadpharm.com
This linker enables the construction of sophisticated imaging probes where the PEG-12 spacer connects the imaging payload to the targeting vehicle. vulcanchem.com The presence of the PEG chain confers favorable properties to the resulting conjugate, such as enhanced aqueous solubility and stability. vulcanchem.com
A significant challenge in diagnostic imaging is achieving a high signal-to-noise ratio, which often requires the imaging agent to remain in circulation long enough to accumulate at the target site. The PEGylation of imaging agents using linkers like Amino-PEG12-t-Butyl ester directly addresses this issue. vulcanchem.com The attachment of the PEG-12 chain increases the hydrodynamic radius of the contrast agent. issuu.com This larger size slows down its rate of renal filtration, thereby extending its plasma half-life. vulcanchem.comissuu.com
The prolonged circulation time allows for greater accumulation of the contrast agent at the target tissue, a phenomenon particularly valuable for imaging tumors via the Enhanced Permeability and Retention (EPR) effect. vulcanchem.com This leads to a stronger signal from the target area and a lower background signal, ultimately enhancing the resolution and sensitivity of the diagnostic image.
Table 2: Impact of PEGylation on Diagnostic Agent Properties
| Property | Effect of PEGylation | Rationale | Research Finding Reference |
|---|---|---|---|
| Circulation Time | Increased | Larger hydrodynamic volume reduces renal clearance | vulcanchem.comissuu.com |
| Aqueous Solubility | Enhanced | Hydrophilic nature of the PEG spacer | vulcanchem.comissuu.com |
| Target Accumulation | Improved | Longer circulation allows more time to reach the target site | vulcanchem.com |
| Imaging Resolution | Enhanced | Higher signal-to-noise ratio due to better target accumulation |
| Stability | Increased | Protection from enzymatic degradation and aggregation | |
Research on Surface Modification and Functionalization
Amino-PEG12-t-Butyl ester is extensively used in materials science and chemical biology for the surface modification and functionalization of various substrates, including nanoparticles, beads, and medical devices. polyethyleneglycolpeg.combroadpharm.com The process involves covalently attaching the PEG linker to the surface to alter its physicochemical properties. axispharm.com The heterobifunctional nature of the compound is advantageous, allowing one end to anchor to the surface while the other remains available for further conjugation. broadpharm.com
Creating biocompatible materials is essential for biomedical applications to prevent adverse reactions when a device or particle is introduced into the body. Coating surfaces with Amino-PEG12-t-Butyl ester is an effective method to impart biocompatibility. polyethyleneglycolpeg.com The hydrophilic, flexible PEG chains form a water-loving "lawn" on the material's surface. polyethyleneglycolpeg.com
This PEG layer mimics the glycocalyx on cells and creates a hydration layer that is crucial for biocompatibility. This modification helps to:
Prevent the adsorption of opsonin proteins, which mark foreign objects for clearance by the immune system.
Reduce the thrombogenicity of blood-contacting devices.
Improve the in vivo circulation time of nanoparticles and other drug delivery vehicles.
A major challenge in diagnostic assays, biosensors, and in vivo applications is the nonspecific adsorption of proteins and other biomolecules onto surfaces. mdpi.comrsc.org This unwanted binding can lead to false signals, reduced sensitivity, and fouling of devices. mdpi.com
Functionalizing surfaces with Amino-PEG12-t-Butyl ester significantly reduces nonspecific protein binding. polyethyleneglycolpeg.com The densely packed, highly mobile PEG chains create a steric barrier that physically repels approaching proteins, preventing them from adsorbing onto the underlying substrate. Research has demonstrated that surfaces modified with PEG show a dramatic decrease in the nonspecific adsorption of various proteins. For instance, studies on PEG-modified hydrogels used in immunoassays showed a 10-fold decrease in non-specific binding, which concurrently led to a 6-fold increase in the specific signal. mdpi.com This anti-fouling property is critical for maintaining the function and reliability of biomedical devices and diagnostic platforms. mdpi.com
Table 3: Research Findings on Reduction of Nonspecific Protein Adsorption
| Surface/Particle Type | PEG Modifier | Key Finding | Research Finding Reference |
|---|---|---|---|
| Polyacrylate Hydrogels | PEG-methacrylate, -diacrylate, -dimethacrylate | 10-fold decrease in non-specific binding in immunoassays. | mdpi.com |
| Nanoparticles | General PEGylation | PEGylation prevents aggregation and improves dispersion in biological fluids. | |
| Medical Devices (Stents, Catheters) | General PEGylation | Coating with PEG reduces protein adsorption and clot formation. |
| Self-Assembled Monolayers (SAMs) | General PEGylation | Significantly reduces nonspecific protein binding on functionalized surfaces. | polyethyleneglycolpeg.com |
Table of Compound Names
| Compound Name |
|---|
| (2-pyridyldithio)-PEG-alcohol |
| (2-pyridyldithio)-PEG1 |
| (2-pyridyldithio)-PEG2-t-butyl ester |
| (2-pyridyldithio)-PEG3-OMe |
| (2-pyridyldithio)-PEG4-NHS ester |
| (2-pyridyldithio)-PEG4-alcohol |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 2,2′-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) |
| 3-(1-piperidinyl)alanine |
| Acrylate-PEG3-t-butyl ester |
| Acrylate-PEG5-t-butyl ester |
| Acrylate-PEG6-t-butyl ester |
| Amino-PEG1-t-butyl ester |
| Amino-PEG12-CH2CO2-t-butyl ester |
| Amino-PEG12-t-Butyl ester |
| Amino-PEG2-t-butyl ester |
| Amino-PEG24-t-butyl ester |
| Amino-PEG3-t-butyl ester |
| Amino-PEG4-t-butyl ester |
| Amino-PEG5-CH2CO2tBu |
| Amino-PEG5-t-butyl ester |
| Amino-PEG6-CH2CO2tBu |
| Amino-PEG6-t-butyl acetate (B1210297) |
| Amino-PEG7-t-butyl ester |
| Bis-PEG2-t-butyl ester |
| Bis-PEG3-t-butyl ester |
| Chloroacetamido-PEG2-NHS ester |
| Doxorubicin |
| Galactose-6-acrylate |
| Glutamic acid |
| Glycine |
| HEPES |
| Hydrogen peroxide |
| Hydroxy-PEG24-t-butyl ester |
| Hydroxy-PEG6-t-butyl ester |
| Lipoamide-PEG-biotin |
| Lipoamide-PEG-Mal |
| Lipoamide-PEG-NHS |
| Lipoamido-PEG-acid |
| Lipoamido-PEG-alcohol |
| Lipoamido-PEG-azide |
| Lysine |
| m-PEG12-t-butyl ester |
| m-PEG-S-Acetyl |
| M-PEG-thiol |
| Methyl-(PEG)4-NHS |
| N,N′-dicyclohexylcarbodiimide (DCC) |
| N-hydroxysuccinimide (NHS) |
| NH2-PEG2-CH2-Boc |
| Panobinostat |
| Propargyl-PEG-thiol |
| Quisinostat |
| S-acetyl-PEG-Acid |
| S-acetyl-PEG-alcohol |
| S-Acetyl-PEG-azide |
| S-acetyl-PEG-Propargyl |
| S-acetyl-PEG-t-butyl ester |
| Serine |
| SPDP-PEG-acid |
| SPDP-PEG-azide |
| SPDP-PEG-NHS-ester |
| SPDP-PEG-t-Butyl ester |
| SPDP-PEG-TCO |
| Sulfo-NHS |
| t-Boc-Aminooxy-PEG-Thiol |
| tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate |
| tert-butyl 12-amino-4,7,10-trioxadodecanoate |
| tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate |
| tert-butyl hydroperoxide |
| Thiol-PEG-acid |
| Thiol-PEG-Alcohol |
| Thiol-PEG-phosphonic acid ethyl ester |
| Thiol-PEG-t-butyl ester |
| Threonine |
| Trifluoroacetic acid (TFA) |
Development of Self-Assembled Monolayers (SAMs)
The chemical compound Amino-PEG12-t-Butyl ester is a heterobifunctional molecule integral to the fields of bioconjugation and surface chemistry. Its unique structure, featuring a terminal primary amine, a discrete-length polyethylene glycol (PEG) chain of 12 ethylene (B1197577) oxide units, and a t-butyl ester protected carboxyl group, makes it a valuable tool for the precise engineering of surfaces. A significant application of this compound is in the development of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on a substrate.
In the context of SAMs, Amino-PEG12-t-Butyl ester is typically used as a component to create mixed monolayers on surfaces like gold or silicon. These surfaces are often first functionalized with a base layer of alkanethiols or silanes that can anchor the PEGylated molecules. The primary amine of Amino-PEG12-t-Butyl ester can react with various functional groups on a pre-existing monolayer, such as N-hydroxysuccinimide (NHS) esters or interchain carboxylic anhydrides, to covalently attach the PEG linker to the surface. harvard.eduinterchim.fr
The presence of the 12-unit PEG chain is crucial for conferring "stealth" properties to the surface. This hydrophilic and flexible chain creates a hydrated layer that sterically hinders the non-specific adsorption of proteins and other biomolecules. acs.orgmit.edunih.gov This "anti-fouling" characteristic is paramount in the development of biomedical devices, biosensors, and cell culture platforms where minimizing unwanted biological interactions is essential for performance and biocompatibility. mit.edunih.gov Research on oligo(ethylene glycol)-terminated SAMs has demonstrated that even a few ethylene glycol units can significantly reduce protein adsorption. mit.edu
The bifunctional nature of Amino-PEG12-t-Butyl ester allows for a two-stage functionalization of the surface. After the amine group is used to anchor the molecule to the SAM, the t-butyl ester at the other end serves as a protected carboxylic acid. This protecting group is stable under the conditions used for the initial surface coupling but can be selectively removed under acidic conditions to expose a free carboxyl group. broadpharm.com This newly available carboxyl group can then be activated (e.g., using carbodiimide (B86325) chemistry) to covalently immobilize a wide array of biomolecules, such as peptides, proteins, or nucleic acids, for specific biological applications. interchim.frnih.gov
Detailed Research Findings
While specific studies focusing exclusively on Amino-PEG12-t-Butyl ester are part of a broader body of research, extensive work on analogous amine-terminated and oligo(ethylene glycol)-functionalized molecules provides deep insights into their role in SAMs. Studies on mixed SAMs, where oligo(ethylene glycol) moieties are co-assembled with other functional groups, have shown that the density of the PEG chains can be precisely controlled to modulate the surface properties. harvard.edu For instance, a mixed SAM can be designed to present a low density of a specific ligand within a highly protein-resistant background, thereby enhancing the signal-to-noise ratio in biosensing applications. psu.edu
Surface characterization techniques are vital for confirming the successful formation and desired properties of these SAMs. X-ray photoelectron spectroscopy (XPS) is used to verify the chemical composition of the surface, confirming the presence of the PEG chains and the terminal functional groups. researchgate.netnih.gov Contact angle goniometry measures the surface wettability; a decrease in the water contact angle after PEGylation is indicative of a more hydrophilic surface, which is consistent with the presence of the PEG layer. researchgate.netosti.gov For example, studies have shown that aminated surfaces become significantly more hydrophilic after covalent attachment of PEG chains. osti.gov
Surface Plasmon Resonance (SPR) is another powerful technique used to quantify the protein-resistant properties of these SAMs in real-time. By comparing the SPR signal before and after exposing the surface to a protein solution, the amount of non-specifically adsorbed protein can be accurately measured. Research has consistently shown that SAMs presenting a high density of oligo(ethylene glycol) groups are highly effective at resisting the adsorption of various proteins. harvard.edunih.gov
The following interactive tables summarize typical data obtained from the characterization of surfaces modified with molecules analogous to Amino-PEG12-t-Butyl ester, illustrating the impact of surface modification on key properties.
Table 1: Surface Wettability Analysis of Modified Surfaces
This table presents typical water contact angle measurements for different surface modifications, demonstrating the change in hydrophilicity upon amination and subsequent PEGylation. Lower contact angles indicate a more hydrophilic surface.
| Surface Type | Static Water Contact Angle (°) | Reference |
| Untreated Polycarbonate | 88 ± 2 | osti.gov |
| Aminated Polycarbonate | 59.1 ± 0.4 | osti.gov |
| PEG-functionalized Aminated Polycarbonate | 43 ± 4 | osti.gov |
| NHS-activated coating on glass | 62.0 ± 1.5 | nih.gov |
| Methoxyethylamine-deactivated PEG coating on glass | 49.6 ± 3.4 | nih.gov |
Table 2: Protein Adsorption on Various Self-Assembled Monolayers
This table summarizes data from Surface Plasmon Resonance (SPR) experiments, showing the amount of non-specifically adsorbed protein on different SAMs. The values represent the surface concentration of adsorbed protein, with lower values indicating better resistance to fouling. The data is derived from studies on similar oligo(ethylene glycol) terminated SAMs.
| SAM Composition | Adsorbed Protein (Fibrinogen) ng/cm² | Reference |
| Densely packed "all-trans" EG3-OMe on Silver | > 100 | acs.org |
| Helical EG6-OH on Gold | < 5 | acs.org |
| Mixed SAM with 1:1 -S(CH₂)₁₁EG₆OH and -S(CH₂)₁₀CH₃ | Comparable to pure EG-SAMs | harvard.edu |
| Mixed SAM with 1:1 -COHN(CH₂CH₂O)₆CH₃ and CO₂H/CO₂⁻ | Comparable to pure EG-SAMs | harvard.edu |
Advanced Research Topics and Future Directions
Emerging Trends in PEG Linker Design and Architecture
Modern polymer chemistry allows for the engineering of polymers with controlled molecular architecture, moving beyond traditional linear structures to create materials that can respond to specific external conditions. nih.gov This has led to significant progress in designing sophisticated drug delivery platforms with precisely controlled release kinetics and targeting capabilities. mdpi.com
Advanced polymer architectures are at the forefront of innovation. nih.gov Unlike linear linkers such as Amino-PEG12-t-Butyl ester, these complex structures offer unique properties:
Dendritic PEGs: These are highly branched, tree-like macromolecules with a large number of terminal functional groups. chempep.comnih.gov This architecture creates internal cavities capable of encapsulating guest molecules, which is particularly useful for improving the solubility of hydrophobic drugs. researchgate.net The surface can be functionalized with PEG chains to enhance biocompatibility and circulation time. researchgate.net Linear-dendritic block copolymers, which combine a hydrophilic linear PEG block with a hydrophobic dendron, can self-assemble into pH-sensitive micelles for targeted drug release in acidic tumor environments. mdpi.com
Cyclic PEGs: These ring-shaped structures possess distinct properties compared to their linear counterparts, including differences in hydrodynamic volume and protein binding interactions. chempep.com The unique topology of cyclic polymers can influence the physicochemical and biological characteristics of the resulting bioconjugates.
Sequence-Defined PEGs: Advances in synthesis now allow for precise control over the monomer sequence within a polymer chain. chempep.com This precision enables the creation of PEG linkers with specific, predetermined functionalities and spatial arrangements, leading to highly defined and uniform bioconjugates.
These advanced architectures provide researchers with a toolkit to precisely tune the properties of drug delivery systems and other biomaterials. nih.govnih.gov
Cleavable linkers are designed to break apart under specific physiological conditions, enabling the controlled release of a payload at a target site. chempep.com This "smart" release mechanism minimizes off-target effects and enhances therapeutic efficacy. researchgate.net While standard cleavable linkers are common, advanced designs incorporate greater specificity and responsiveness:
Tumor-Specific Enzyme-Cleavable Linkers: These linkers contain peptide sequences, such as Gly-Phe-Leu-Gly (GFLG), that are specifically recognized and cleaved by enzymes like cathepsins and matrix metalloproteinases (MMPs), which are overexpressed in tumor microenvironments. chempep.comnih.govnih.gov
pH-Sensitive Linkers: Bonds like hydrazones and acetals are stable at physiological pH (7.4) but hydrolyze in the acidic conditions found in tumors or endosomes (pH 5.0-6.5). chempep.comnih.gov This pH difference is a widely used trigger for drug release. frontiersin.org
Redox-Sensitive Linkers: Disulfide bonds are stable in the bloodstream but are rapidly cleaved in the highly reducing intracellular environment, which has high concentrations of glutathione (B108866) (GSH). chempep.comacs.org This allows for payload release once the conjugate has been internalized by a cell.
Dual-Responsive Linkers: To enhance specificity, some linkers are engineered to require two distinct stimuli for cleavage, such as both a specific enzyme and a change in pH. chempep.comfrontiersin.org This ensures the drug is released only when multiple conditions of the target environment are met.
The development of these stimuli-responsive systems is a major focus in creating next-generation drug delivery platforms. frontiersin.orgmdpi.com
Integration with Click Chemistry and Bioorthogonal Ligation
Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation. nih.goviris-biotech.de Bioorthogonal reactions are a subset of click chemistry that can occur in living systems without interfering with native biochemical processes. axispharm.combiochempeg.com
PEG linkers, including derivatives of Amino-PEG12-t-Butyl ester, are frequently functionalized with bioorthogonal handles like azides or alkynes. nih.gov This allows them to participate in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). biochempeg.comacs.org SPAAC is particularly valuable for in-vivo applications as it eliminates the need for a potentially toxic copper catalyst. biochempeg.comacs.org
By incorporating these reactive groups, a molecule like Amino-PEG12-t-Butyl ester can be transformed into a clickable linker. For instance, the amine group can be reacted with a DBCO (dibenzocyclooctyne) derivative, preparing it for a copper-free click reaction with an azide-modified biomolecule. biochempeg.comnih.gov This modular approach simplifies the synthesis of complex conjugates for applications in cellular imaging, tracking, and targeted drug delivery. axispharm.comnih.gov
Computational Chemistry and Modeling in PEGylation Research
Computational modeling has become a powerful tool for understanding and predicting the outcomes of PEGylation, helping to shift the process from an empirical art to a data-driven science. nih.govacs.org Molecular dynamics (MD) simulations provide atomic-level insights into how PEGylation affects the structure, stability, and interactions of biomolecules. researchgate.netnih.gov
For proteins with multiple potential conjugation sites (e.g., lysine (B10760008) residues), traditional PEGylation can produce a heterogeneous mixture of products with varying efficacy. nih.govacs.org Computational models are being developed to overcome this challenge. These models can predict which sites on a protein are most likely to be PEGylated by considering factors such as:
Solvent accessible surface area (SASA)
Local pKa of the amino acid residue
Surface charge and flexibility of the protein region nih.govnih.gov
Recent structure-dependent reactivity models have demonstrated over 75% accuracy in predicting the reactivity order of lysine residues on a protein. nih.govacs.org These kinetic models can simulate the progress of a PEGylation reaction, estimate the distribution of different PEGylated species ("PEGmers"), and help optimize reaction conditions to maximize the yield of the desired conjugate, thereby streamlining development and reducing experimental costs. acs.orgresearchgate.net
Immunological Considerations and Anti-PEG Antibodies Research
The process of attaching polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, to therapeutic molecules is a widely adopted strategy to improve their pharmacological properties. wikipedia.org This modification can mask the therapeutic agent from the host's immune system, thereby reducing its immunogenicity and antigenicity. wikipedia.org The hydrophilic nature of the PEG chain in linkers like Amino-PEG12-t-Butyl ester increases the aqueous solubility and stability of the biomolecules it conjugates. vulcanchem.com While PEGylation can diminish the immune response against the therapeutic protein itself, the PEG polymer can, paradoxically, be immunogenic. creativepegworks.comresearchgate.net
The immune system can recognize PEG as a foreign substance and produce anti-PEG antibodies. acs.orgnih.gov The presence of these antibodies, which can be pre-existing in some individuals or induced by treatment with PEGylated drugs, poses a significant challenge. acs.orgfrontiersin.org Research has shown a correlation between the presence of anti-PEG antibodies and reduced therapeutic efficacy, as well as an increased incidence of adverse side effects. news-medical.net
One of the primary consequences of an anti-PEG immune response is the "accelerated blood clearance" (ABC) phenomenon. nih.govfrontiersin.org When anti-PEG antibodies bind to a PEGylated therapeutic, the resulting immune complex can be rapidly cleared from circulation, often by the mononuclear phagocyte system. nih.gov This significantly reduces the drug's half-life and its ability to reach the target site. nih.gov Furthermore, anti-PEG antibodies have been linked to hypersensitivity reactions. creative-diagnostics.com
Several factors can influence the immunogenicity of PEGylated compounds, as detailed in the table below.
| Factor | Impact on Anti-PEG Immune Response | Source |
|---|---|---|
| PEG Molecular Weight (MW) | Higher molecular weight PEGs can be more immunogenic. | frontiersin.orgresearchgate.net |
| PEG Architecture | The structure (e.g., linear vs. branched) can affect immune recognition. Research has shown that branching of mPEG had an insignificant effect on the anti-PEG immune response to the PEGylated proteins. | frontiersin.orgresearchgate.net |
| Protein Carrier | The immunogenicity of the protein being PEGylated can influence the overall immune response to the conjugate. | researchgate.net |
| Extent of PEGylation | The density of PEG chains on the molecule's surface can impact the anti-PEG immune response. | researchgate.net |
| Previous Exposure | Repeated administration of PEGylated drugs can induce a robust anti-PEG antibody response, primarily of the IgM class in animal studies. | nih.govfrontiersin.org |
The widespread use of PEG in various consumer products and pharmaceuticals, including the lipid nanoparticles used in some SARS-CoV-2 vaccines, has made understanding the clinical relevance of anti-PEG antibodies even more critical. acs.orgmdpi.com Research efforts are now focused on developing reliable methods to detect and quantify anti-PEG antibodies, such as ELISA assays, to better predict and manage the potential risks associated with PEGylated therapeutics. creative-diagnostics.com
Development of Next-Generation PEG-Based Materials
In response to the challenges posed by the immunogenicity of traditional PEG, researchers are actively developing next-generation materials to improve the safety and efficacy of polymer-drug conjugates. fujifilm.com The goal is to create novel materials that retain the beneficial properties of PEG, such as high biocompatibility and solubility, while minimizing or eliminating the potential for an immune response. creative-diagnostics.comuniversci.com
Key strategies in the development of these advanced materials include:
Site-Specific PEGylation: Moving away from random conjugation, "second generation" PEGylation focuses on attaching PEG chains to specific sites on a protein. europeanpharmaceuticalreview.com This precise control, facilitated by heterobifunctional linkers like Amino-PEG12-t-Butyl ester, results in more homogeneous and well-defined products with potentially improved therapeutic profiles. vulcanchem.comeuropeanpharmaceuticalreview.com
Novel PEG Architectures: Innovations in polymer synthesis have led to the development of new PEG structures beyond simple linear chains. europeanpharmaceuticalreview.com Multi-arm and branched PEGs (MultiPEGs) are being explored to enhance the pharmacological advantages of PEGylation. fujifilm.comacs.org
PEG Variants and PEG-like Polymers: Efforts are underway to engineer PEG variants with modified structures designed to evade recognition by anti-PEG antibodies. creative-diagnostics.com Additionally, alternative polymers are being investigated as substitutes for PEG. These alternatives aim to mimic PEG's "stealth" properties without being recognized by the immune system. leadinglifetechnologies.com
Biodegradable Hydrogels: Advanced PEG-based hydrogels are being designed with tunable mechanical and diffusive properties for applications like implantable medical devices. nih.gov These materials can be made biodegradable, offering new functionalities compared to traditional materials. nih.gov The development of multifunctional PEGs, with reactive groups in the side chains rather than just at the ends, allows for the creation of hydrogels with precisely controlled properties for applications such as drug delivery and tissue engineering. fraunhofer.de
The table below summarizes some of the alternative polymers being explored as next-generation materials.
| Alternative Polymer | Key Characteristics | Source |
|---|---|---|
| Poly(N-vinylpyrrolidone) (PVP) | Proposed as an alternative to conjugate to proteins in a similar manner to PEG. | leadinglifetechnologies.com |
| Polyoxazolines (POZ) | Being developed for drug delivery, these conjugates can exhibit slower drug release rates compared to PEG-drug conjugates. | leadinglifetechnologies.comresearchgate.net |
| Polyglycerol (PG) | Investigated as a synthetic polymer alternative to PEG for protein conjugation. | leadinglifetechnologies.com |
| Polypeptides (e.g., PASylation®, XTENylation™) | Naturally degradable polymers used as alternatives to PEGylation, where the host cell produces the protein-based conjugate. | fujifilm.comleadinglifetechnologies.com |
The future of PEGylation and polymer therapeutics lies in these innovative approaches. By advancing conjugation chemistry and exploring new polymer structures, scientists aim to overcome the current limitations and develop safer, more effective biopharmaceuticals. fujifilm.comresearchgate.net
Q & A
Basic: What are the standard protocols for synthesizing Amino-PEG12-t-Butyl ester, and how can its purity be validated?
Methodological Answer:
Synthesis typically involves stepwise PEGylation, starting with t-butyl ester protection of the terminal carboxyl group, followed by amine functionalization. Key steps include coupling reactions (e.g., carbodiimide-mediated) and purification via size-exclusion chromatography or dialysis. Purity validation requires:
- HPLC for assessing monodispersity (retention time consistency).
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, including PEG chain length (n=12) and t-butyl group presence.
- Mass spectrometry (ESI-TOF) to verify molecular weight (C₃₁H₆₃NO₁₄, 673.83 g/mol) .
Basic: How does the PEG chain length (n=12) influence solubility and reactivity in bioconjugation applications?
Methodological Answer:
The 12-unit PEG chain balances hydrophilicity and steric effects:
- Solubility : Longer PEG chains (e.g., n=12 vs. n=6) enhance aqueous solubility by increasing hydrodynamic radius and hydrogen bonding capacity.
- Reactivity : The t-butyl ester group improves stability during synthesis but requires acidic deprotection (e.g., TFA) before conjugation. Steric hindrance from the PEG spacer may reduce reaction kinetics with bulky biomolecules (e.g., antibodies). Optimization via pH control (e.g., neutral for amine coupling) is recommended .
Advanced: What experimental design strategies address solubility challenges in reactions involving Amino-PEG12-t-Butyl ester under non-polar conditions?
Methodological Answer:
To mitigate solubility issues in organic phases (e.g., DCM or DMF):
- Co-solvent systems : Use gradient mixtures (e.g., DMSO:THF) to maintain solubility while preserving reactant activity.
- Taguchi experimental design : Apply orthogonal arrays to systematically test variables (e.g., solvent ratio, temperature) and identify optimal conditions for yield and purity .
- Dynamic light scattering (DLS) : Monitor aggregation in real-time to adjust solvent polarity .
Advanced: How can researchers resolve discrepancies in reaction yields when using Amino-PEG12-t-Butyl ester under varying pH conditions?
Methodological Answer:
Yield inconsistencies often stem from incomplete deprotection or competing side reactions. Strategies include:
- Kinetic analysis : Use stopped-flow spectroscopy to track t-butyl ester cleavage rates at different pH levels.
- Statistical troubleshooting : Apply ANOVA to identify pH thresholds (e.g., pH 2–4 for efficient deprotection without PEG degradation).
- Controlled hydrolysis : Pre-treat the compound with mild acid (e.g., 0.1 M HCl) to standardize reactive amine availability before conjugation .
Advanced: What methodologies ensure reproducible quantification of Amino-PEG12-t-Butyl ester in complex biological matrices?
Methodological Answer:
- LC-MS/MS : Employ isotope-labeled internal standards (e.g., ¹³C-PEG) to correct for matrix effects.
- Fluorescent tagging : Derivatize the amine group with NHS-fluorophores (e.g., FITC) for detection via fluorescence spectroscopy (λex/λem = 490/520 nm).
- Calibration curves : Validate linearity across physiologically relevant concentrations (1–100 µM) using triplicate measurements .
Basic: What are the critical storage conditions to maintain the stability of Amino-PEG12-t-Butyl ester?
Methodological Answer:
- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the t-butyl ester.
- Packaging : Use argon-purged vials to minimize oxidation.
- Stability testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring to establish shelf-life .
Advanced: How can researchers optimize the use of Amino-PEG12-t-Butyl ester in click chemistry applications without copper catalysts?
Methodological Answer:
- Strain-promoted cycloaddition : Pair with DBCO-modified substrates for copper-free azide-alkyne reactions.
- Kinetic profiling : Use UV-Vis spectroscopy to monitor reaction progress (λ = 280 nm for triazole formation).
- Molar ratio optimization : Conduct DOE (Design of Experiments) to determine stoichiometric thresholds (e.g., 1:1.2 for amine:DBCO) .
Basic: What spectroscopic techniques are most effective for characterizing PEGylation efficiency in Amino-PEG12-t-Butyl ester conjugates?
Methodological Answer:
- FT-IR : Identify PEG-specific C-O-C stretches (1100 cm⁻¹) and amine N-H bends (1550 cm⁻¹).
- MALDI-TOF : Detect conjugate mass shifts (e.g., +673 Da for intact PEG12-t-butyl ester).
- XPS : Validate surface composition changes post-conjugation (e.g., nitrogen increase from amine groups) .
Advanced: How can conflicting data on the immunogenicity of PEGylated compounds be addressed when using Amino-PEG12-t-Butyl ester in vivo?
Methodological Answer:
- Preclinical profiling : Use ELISA to quantify anti-PEG antibodies in animal sera post-administration.
- PEG architecture comparison : Test branched vs. linear PEG12-t-butyl esters to assess immune response variability.
- Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature on PEG immunogenicity, focusing on chain-length dependencies .
Advanced: What computational tools predict the conformational behavior of Amino-PEG12-t-Butyl ester in aqueous vs. lipid environments?
Methodological Answer:
- Molecular dynamics (MD) simulations : Use GROMACS or AMBER to model PEG chain flexibility and solvent interactions.
- Solvent-accessible surface area (SASA) analysis : Quantify hydrophobic t-butyl group exposure in lipid bilayers.
- Coarse-grained modeling : Reduce computational cost while retaining predictive accuracy for large-scale PEG behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
